molecular formula C19H16ClNO3S B123327 N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride CAS No. 146864-62-2

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride

Cat. No. B123327
M. Wt: 373.9 g/mol
InChI Key: CDECDNASIKPCAM-KRWDZBQOSA-N
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Description

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is a chemical compound that is derived from naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a sulfonyl group attached to the naphthalene ring and a phenylalanyl chloride moiety. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of various derivatives with biological activity.

Synthesis Analysis

The synthesis of related compounds, such as N-β-naphthalenesulfonylbenzohydrazidoyl chlorides, has been reported through the action of thionyl chloride on corresponding hydrazides. These compounds serve as intermediates for the production of a variety of heterocyclic compounds, including triazoles, tetrazoles, and tetrazines . Although the specific synthesis

Scientific Research Applications

  • Desulfitative Carbonylative Stille Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : 1-Naphthalenesulfonyl chloride undergoes desulfitative carbonylative Stille cross-coupling reaction with tinglucal derivative .
  • Preparation of 5′-O-naphthaleneiulfonyldeoxyuridine and 1-sulfonylindazole derivatives

    • Field : Biochemistry
    • Application : 1-Naphthalenesulfonyl chloride has been used in the preparation of 5′-O-naphthaleneiulfonyldeoxyuridine and 1-sulfonylindazole derivatives .
  • Desulfitative Carbonylative Stille Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : 1-Naphthalenesulfonyl chloride undergoes desulfitative carbonylative Stille cross-coupling reaction with tinglucal derivative .
  • Preparation of 5′-O-naphthaleneiulfonyldeoxyuridine and 1-sulfonylindazole derivatives

    • Field : Biochemistry
    • Application : 1-Naphthalenesulfonyl chloride has been used in the preparation of 5′-O-naphthaleneiulfonyldeoxyuridine and 1-sulfonylindazole derivatives .
  • Desulfitative Carbonylative Stille Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : 1-Naphthalenesulfonyl chloride undergoes desulfitative carbonylative Stille cross-coupling reaction with tinglucal derivative .
  • Preparation of 5′-O-naphthaleneiulfonyldeoxyuridine and 1-sulfonylindazole derivatives

    • Field : Biochemistry
    • Application : 1-Naphthalenesulfonyl chloride has been used in the preparation of 5′-O-naphthaleneiulfonyldeoxyuridine and 1-sulfonylindazole derivatives .

Safety And Hazards

1-Naphthalenesulfonyl chloride is considered hazardous. It causes serious eye damage and severe skin burns . It should be stored locked up and away from incompatible substances .

properties

IUPAC Name

(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c20-19(22)17(13-14-7-2-1-3-8-14)21-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,21H,13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDECDNASIKPCAM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623460
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride

CAS RN

146864-62-2
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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